molecular formula C21H14ClNO3 B15035432 2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate

2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate

Cat. No.: B15035432
M. Wt: 363.8 g/mol
InChI Key: MIZMQCRLDTXMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a furan ring, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the quinoline and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce partially or fully hydrogenated products.

Scientific Research Applications

2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a wide range of biological activities.

    Furan-2-carboxylate derivatives: Known for their antimicrobial properties.

    Chlorophenyl compounds: Often studied for their potential in medicinal chemistry.

Uniqueness

2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. The presence of both quinoline and furan rings, along with a chlorophenyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 5-(4-chlorophenyl)furan-2-carboxylate

InChI

InChI=1S/C21H14ClNO3/c1-13-5-6-15-3-2-4-18(20(15)23-13)26-21(24)19-12-11-17(25-19)14-7-9-16(22)10-8-14/h2-12H,1H3

InChI Key

MIZMQCRLDTXMNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.